molecular formula C14H16N6O2 B11261146 N~4~-(4-methylphenyl)-5-nitro-N~2~-(prop-2-en-1-yl)pyrimidine-2,4,6-triamine

N~4~-(4-methylphenyl)-5-nitro-N~2~-(prop-2-en-1-yl)pyrimidine-2,4,6-triamine

Cat. No.: B11261146
M. Wt: 300.32 g/mol
InChI Key: DABSVJXZRFVHNR-UHFFFAOYSA-N
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Description

N4-(4-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methylphenyl group, a nitro group, and a prop-2-en-1-yl group. Pyrimidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes, ketones, or nitriles with guanidine or its derivatives under acidic or basic conditions.

    Introduction of Substituents: The 4-methylphenyl group can be introduced via electrophilic aromatic substitution reactions, while the nitro group can be added through nitration reactions using nitric acid and sulfuric acid. The prop-2-en-1-yl group can be introduced through alkylation reactions using appropriate alkyl halides.

    Final Assembly: The final compound is obtained by coupling the substituted pyrimidine core with the desired amine groups under suitable reaction conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium or platinum catalysts.

    Reduction: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Oxidized Products: Oxidation reactions yield various oxides or higher oxidation state compounds.

    Substituted Derivatives: Substitution reactions yield a variety of functionalized derivatives.

Scientific Research Applications

N4-(4-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(4-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function, leading to the inhibition of cell proliferation.

    Modulating Receptors: Interacting with cell surface receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE: Unique due to its specific substitution pattern and potential biological activities.

    Other Pyrimidine Derivatives: Compounds like 5-fluorouracil, cytosine, and thymine, which have different substitution patterns and biological activities.

Uniqueness

N4-(4-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of substituents, which may confer distinct biological activities and therapeutic potential compared to other pyrimidine derivatives.

Properties

Molecular Formula

C14H16N6O2

Molecular Weight

300.32 g/mol

IUPAC Name

4-N-(4-methylphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H16N6O2/c1-3-8-16-14-18-12(15)11(20(21)22)13(19-14)17-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H4,15,16,17,18,19)

InChI Key

DABSVJXZRFVHNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC=C

Origin of Product

United States

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